2-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-3-yl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole
Description
2-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-3-yl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole is a 2,5-disubstituted-1,3,4-oxadiazole derivative with a sulfonylated piperidine group at position 2 and a 4-fluorobenzyl substituent at position 5. The 1,3,4-oxadiazole core is a heterocyclic scaffold known for its diverse pharmacological activities, including antibacterial, antifungal, and antiviral properties .
Properties
IUPAC Name |
2-[1-(4-ethoxyphenyl)sulfonylpiperidin-3-yl]-5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O4S/c1-2-29-19-9-11-20(12-10-19)31(27,28)26-13-3-4-17(15-26)22-25-24-21(30-22)14-16-5-7-18(23)8-6-16/h5-12,17H,2-4,13-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWYPOVMRZUALZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C3=NN=C(O3)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-3-yl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole is a compound of significant interest due to its complex structure and potential biological activities. This compound belongs to the class of piperidine derivatives and incorporates an oxadiazole moiety, which is known for various pharmacological effects. The unique combination of substituents in this compound contributes to its diverse biological activities, making it a subject of extensive research.
Chemical Structure and Properties
- Molecular Formula : C22H24FN3O4S
- Molecular Weight : 445.51 g/mol
- IUPAC Name : this compound
Research indicates that the biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors involved in critical biological pathways. The mechanisms may involve:
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in pathways related to cancer and inflammation.
- Receptor Modulation : It may interact with specific receptors that influence cellular signaling processes.
Biological Activities
The following sections detail the biological activities associated with this compound.
Anticancer Activity
Several studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:
- A study demonstrated that related compounds exhibited significant inhibitory effects on various cancer cell lines, including HEPG2 (liver cancer) and MCF7 (breast cancer), with IC50 values lower than established chemotherapeutics like staurosporine .
Antimicrobial Activity
Compounds containing the 1,3,4-oxadiazole ring have shown broad-spectrum antimicrobial activity:
- Research has indicated that derivatives can inhibit Mycobacterium bovis BCG and other bacterial strains significantly more than standard treatments like vancomycin .
Comparative Analysis with Similar Compounds
The following table summarizes key features and biological activities of structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2-(Chloromethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole | Contains thiophen moiety | Moderate anticancer activity |
| 5-{1-[Phenylsulfonyl]-piperidin-3-yl}-1,3,4-oxadiazole | Lacks ethoxy group | Antimicrobial effects against S. aureus |
| 2-(Benzo[b]thiophen-2-yl)-5-(piperazin-1-yl)oxadiazoles | Contains piperazine instead of piperidine | Anticancer properties |
Case Studies
Recent case studies have focused on the synthesis and evaluation of similar compounds:
- Zhang et al. (2023) synthesized derivatives that were screened for anticancer activity using TRAP PCR-ELISA assays. They reported promising results for several oxadiazole derivatives against multiple cancer cell lines .
- Dhumal et al. (2016) explored the antitubercular activity of oxadiazole derivatives and found significant inhibition against Mycobacterium bovis BCG .
Scientific Research Applications
Enzyme Inhibition
Research indicates that 2-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-3-yl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole exhibits significant biological activity as an enzyme inhibitor. This property is crucial for its potential therapeutic applications, particularly in targeting specific enzymes involved in various diseases .
Anticancer Activity
The oxadiazole moiety has been linked to anticancer properties. Compounds containing the 1,3,4-oxadiazole structure have shown efficacy against different cancer cell lines, including glioblastoma. In vitro studies have demonstrated that derivatives of oxadiazoles can induce apoptosis in cancer cells by damaging their DNA .
Antidiabetic Properties
In vivo studies using models such as Drosophila melanogaster have indicated that certain derivatives of oxadiazoles may exhibit anti-diabetic effects by significantly lowering glucose levels in treated organisms .
The biological significance of this compound extends beyond enzyme inhibition and anticancer activity. Its broad spectrum of pharmacological activities includes:
Comparison with Similar Compounds
Substituent Position and Bioactivity
- Position 2 Modifications: Methylsulfonyl vs. Piperidinylsulfonyl: The compound 2-(methylsulfonyl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole (EC50 = 1.23–7.14 µg/mL against Xanthomonas oryzae (Xoo) and Xanthomonas axonopodis (Xac)) demonstrates that methylsulfonyl groups at position 2 confer strong antibacterial activity . Phenoxymethyl vs. Piperidinylsulfonyl: 2-(4-fluorophenoxymethyl)-5-(methylsulfonyl)-1,3,4-oxadiazole (EC50 = 0.45 µg/mL against Xoo) highlights that phenoxymethyl substituents at position 2 outperform phenyl or benzyl groups due to structural flexibility . The target compound’s piperidinylsulfonyl group introduces a rigid, sulfonamide-linked piperidine ring, which may balance flexibility and stability for optimized activity.
Position 5 Modifications :
- 4-Fluorobenzyl vs. Other Aromatic Groups :
The 4-fluorobenzyl group at position 5 is a common feature in highly active analogues. For example, 2-(methylsulfonyl)-5-((4-fluorophenyl)sulfonyl)methyl-1,3,4-oxadiazole exhibits EC50 = 0.17 µg/mL against Xoo, suggesting that fluorinated aromatic groups enhance antibacterial potency .
- 4-Fluorobenzyl vs. Other Aromatic Groups :
Pharmacological Performance
In Vitro Activity
In Vivo and Field Efficacy
- Greenhouse Trials :
Compounds like 2-(methylsulfonyl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole reduced rice bacterial leaf blight more effectively than bismerthiazol and thiodiazole copper . - Field Trials :
The same compound reduced citrus canker incidence by 60–70% compared to controls, outperforming commercial bactericides . The target compound’s piperidinylsulfonyl group may enhance environmental stability or systemic translocation in plants, though field data are needed.
Mechanistic Insights
- Enzyme Induction :
2-(Methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole upregulated superoxide dismutase (SOD) and peroxidase (POD) activity in rice, enhancing disease resistance . The target compound’s 4-fluorobenzyl group may similarly induce plant defense enzymes. - Receptor Binding: Molecular modeling suggests that substituents like phenoxymethyl or sulfonamide-linked piperidine improve binding to bacterial proteins via hydrogen bonding and hydrophobic interactions .
Q & A
Q. What are the recommended synthetic routes for preparing 2-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-3-yl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole?
The synthesis typically involves multi-step processes:
Piperidine sulfonylation : React 4-ethoxyphenylsulfonyl chloride with piperidin-3-amine under basic conditions (e.g., triethylamine in DCM) to form the sulfonylated piperidine intermediate .
Oxadiazole formation : Convert a carboxylic acid precursor (e.g., 4-fluorobenzyl-substituted acid) to a 1,3,4-oxadiazole via cyclization with hydrazine hydrate and phosphorus oxychloride (POCl₃) .
Coupling : Link the sulfonylated piperidine and oxadiazole moieties using nucleophilic substitution or coupling reagents (e.g., LiH in DMF) .
Key considerations : Monitor reaction progress via TLC/HPLC and purify intermediates via column chromatography.
Q. How is the antimicrobial activity of this compound evaluated, and what structural features contribute to efficacy?
Q. What spectroscopic techniques are used for structural characterization?
- IR spectroscopy : Confirm sulfonyl (S=O, ~1350–1150 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) groups .
- ¹H/¹³C NMR : Identify proton environments (e.g., piperidine protons at δ 1.5–3.5 ppm, fluorobenzyl aromatic protons at δ 7.0–7.5 ppm) .
- Mass spectrometry (EI-MS) : Verify molecular ion peaks and fragmentation patterns (e.g., [M+H]⁺ for C₂₂H₂₃FN₃O₃S) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Q. What mechanistic insights explain contradictory antimicrobial data across studies?
- Potential factors :
- Resolution : Perform time-kill assays and synergy studies with adjuvants (e.g., efflux inhibitors) to clarify mechanisms .
Q. How can in silico modeling predict pharmacokinetic properties?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
